Flupirtine maleate

概要

説明

- 当初は急性痛と慢性痛の両方に使用されていましたが、肝毒性に関する懸念から後に急性痛の管理に限定されました .

- フルピルチンは筋弛緩作用があり、整形外科疾患、片頭痛、腫瘍学、術後ケア、婦人科でよく使用されています。

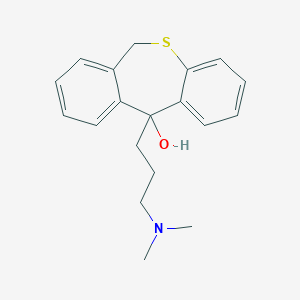

フルピルチンマレアート: は、中枢作用性非オピオイド鎮痛薬として機能するアミノピリジンです。

生化学分析

Biochemical Properties

Flupirtine maleate interacts with several enzymes and proteins. It is the first therapeutically used K V7 channel activator with additional GABA A ergic mechanisms . It also acts like a NMDA receptor antagonist, but does not bind to the receptor . The main mode of its action is potassium K V7 (KCNQ) channel activation .

Cellular Effects

This compound has exhibited effects in a range of cells and tissues related to the locations of these targets . It has demonstrated pharmacological properties consistent with use as an anticonvulsant, a neuroprotectant, skeletal and smooth muscle relaxant, in treatment of auditory and visual disorders, and treatment of memory and cognitive impairment .

Molecular Mechanism

This compound upregulates Bcl-2, increases glutathione levels, activates an inwardly rectifying potassium channel, and delays loss of intermitochondrial membrane calcium retention capacity . It acts like a NMDA receptor antagonist, but does not bind to the receptor .

Temporal Effects in Laboratory Settings

This compound reaches the brain, including the hippocampus and cortex, within 1 hour of dosing and persists at 24 hours . The half-life of flupirtine in various tissues ranges from 3.1 to 5.2 hours .

Dosage Effects in Animal Models

In rat models of established status epilepticus, the combination of flupirtine and diazepam terminated seizures preferentially to either drug alone . Flupirtine (5 and 10 mg/kg) induces acute neuroprotection, reduces motor coordination impairment and ameliorates recombinant tissue plasminogen activator (rtPA)-induced toxicity .

Metabolic Pathways

This compound is hydrolyzed by carboxylesterase and N-acetyltransferase 2 (NAT2) appears responsible for the acetylation of the hydrolyzed metabolite of flupirtine . Reactive quinone diimines, which conjugate with glutathione, also appear to be formed from the hydrolyzed metabolite through non-enzymatic conversion .

Transport and Distribution

This compound is delivered to all tissues assessed, with the highest area under the concentration vs. time curve (AUC 0–24h) in liver and the lowest in spleen . This compound reached the brain, including the hippocampus and cortex, within 1 hour of dosing and persisted at 24 hours .

Subcellular Localization

Given its interactions with various cellular targets including Kv7 channels, G-protein-regulated inwardly rectifying K channels and γ-aminobutyric acid type A receptors , it can be inferred that it may localize to the cell membrane where these targets are typically found.

準備方法

合成: フルピルチンはさまざまな経路で合成できますが、一般的な方法の1つは、2-アミノ-6-(パラ-フルオロベンジルアミノ)ピリジンとクロロギ酸エチルを反応させてカルバメートエステルを生成することです。

工業生産: ヨーロッパではカタコロンというブランド名で販売されていましたが、特許が切れるとジェネリックが広く普及しました.

化学反応の分析

反応性: フルピルチンは、酸化、還元、置換などのさまざまな反応を起こします。

一般的な試薬: 反応には、酸化剤(過酸化物など)、還元剤(ヒドリドなど)、求核剤などの試薬が含まれます。

主要な生成物: これらの反応によって、薬理作用が変化した誘導体が生成されます。

科学研究への応用

神経保護: フルピルチンの神経細胞のカリウムチャネル開口作用は、神経保護に貢献します。

NMDA受容体拮抗作用: それは、痛みの知覚に関与するN-メチル-D-アスパラギン酸(NMDA)受容体を間接的に拮抗します.

臨床用途:

科学的研究の応用

Neuroprotection: Flupirtine’s neuronal potassium channel-opening properties contribute to neuroprotection.

NMDA Receptor Antagonism: It indirectly antagonizes N-methyl-D-aspartate (NMDA) receptors, which play a role in pain perception.

Clinical Uses:

作用機序

標的: フルピルチンは神経細胞のカリウムチャネルを調節し、NMDA受容体拮抗薬として作用し、GABA A受容体に影響を与えます。

経路: その効果には、痛みの調節や神経保護など、複数の経路が関与しています。

類似化合物との比較

独自性: フルピルチンは、鎮痛、筋弛緩、神経保護の効果を兼ね備えている点が特徴です。

類似化合物: フルピルチンは独特ですが、他の非オピオイド鎮痛薬やカリウムチャネル開口薬が存在します。

特性

IUPAC Name |

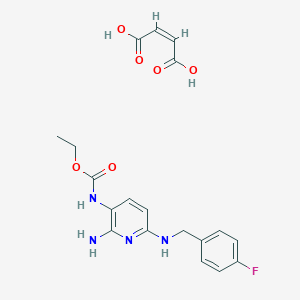

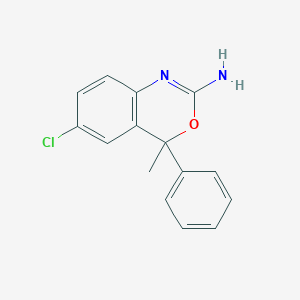

(Z)-but-2-enedioic acid;ethyl N-[2-amino-6-[(4-fluorophenyl)methylamino]pyridin-3-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17FN4O2.C4H4O4/c1-2-22-15(21)19-12-7-8-13(20-14(12)17)18-9-10-3-5-11(16)6-4-10;5-3(6)1-2-4(7)8/h3-8H,2,9H2,1H3,(H,19,21)(H3,17,18,20);1-2H,(H,5,6)(H,7,8)/b;2-1- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPYIXBFZUMCMJM-BTJKTKAUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)NC1=C(N=C(C=C1)NCC2=CC=C(C=C2)F)N.C(=CC(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)NC1=C(N=C(C=C1)NCC2=CC=C(C=C2)F)N.C(=C\C(=O)O)\C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21FN4O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

56995-20-1 (Parent) | |

| Record name | Flupirtine maleate [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075507685 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID8045771 | |

| Record name | Flupirtine maleate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8045771 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

420.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

75507-68-5 | |

| Record name | Flupirtine maleate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=75507-68-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Flupirtine maleate [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075507685 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Flupirtine maleate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8045771 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl 2-amino-6-[(4-fluorobenzyl)amino]pyridine-3-carbamate, compound with maleic acid (1:1) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.071.092 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | FLUPIRTINE MALEATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0VCI53PK4A | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism of action for Flupirtine maleate's analgesic effects?

A: this compound is a centrally acting analgesic that exerts its effects through multiple mechanisms. It acts primarily as a selective neuronal potassium channel opener. [] This action leads to membrane hyperpolarization, reducing neuronal excitability and inhibiting pain signal transmission. [] Additionally, this compound has been reported to act as an NMDA receptor antagonist, further contributing to its analgesic properties. [, ]

Q2: How does this compound differ from opioid analgesics in its mechanism of action?

A: Unlike opioids, this compound's analgesic effects are not reversed by the opioid antagonist naloxone. [, ] This suggests that its pain-relieving properties are independent of the opioid system.

Q3: Does this compound have any effects on muscle relaxation?

A: Yes, this compound exhibits muscle relaxant properties, particularly on skeletal muscle. [] This effect is attributed to its ability to activate potassium channels, leading to muscle relaxation. []

Q4: What is the molecular formula and weight of this compound?

A4: this compound has the molecular formula C17H16FN3O3 · C4H4O4 and a molecular weight of 411.4 g/mol.

Q5: Are there any specific considerations for the stability of this compound during formulation?

A: Yes, maintaining the stability of this compound during formulation is crucial. Studies have shown that the inclusion of copovidone S630 as a solubilizer can improve the stability and bioavailability of this compound capsules. []

Q6: What is the typical half-life of this compound?

A: The plasma elimination half-life of this compound in healthy volunteers, following a single oral dose, is approximately 9.6 hours. []

Q7: Does the administration route affect the pharmacokinetics of this compound?

A: Yes, the route of administration influences the pharmacokinetics of this compound. The plasma elimination half-life varies depending on the route: intravenous (8.5 hours), oral (9.6 hours), and rectal (10.7 hours). []

Q8: Are there any differences in the pharmacokinetics of this compound among different ethnicities?

A: Studies have investigated the pharmacokinetics of this compound in various ethnic groups. One study found no significant differences in pharmacokinetic parameters between Chinese Mongolian and Han healthy volunteers. [] Another study showed no significant differences between Chinese Korean and Han healthy volunteers. []

Q9: How does food intake affect the bioavailability of this compound?

A: A bioequivalence study demonstrated that two formulations of this compound capsules were bioequivalent under both fasting and fed conditions. This suggests that food intake does not significantly impact the bioavailability of the drug. [, ]

Q10: What animal models have been used to study the analgesic effects of this compound?

A: Various animal models, including mice and rats, have been employed to investigate the analgesic properties of this compound. Common models include the acetic acid writhing test, hot plate test, and Randall-Selitto test. []

Q11: Has this compound demonstrated efficacy in managing postoperative pain?

A: Yes, clinical studies have demonstrated the efficacy of this compound in managing postoperative pain. It has shown comparable analgesic effects to ibuprofen in patients following gynaecological ambulatory surgeries, with superior patient satisfaction scores. [] Similarly, this compound demonstrated comparable analgesic efficacy to tramadol hydrochloride for postoperative pain management, but with a lower incidence of adverse effects. []

Q12: Is this compound effective in managing pain associated with orthopaedic conditions?

A: Studies have shown the efficacy of this compound in managing pain after orthopaedic surgery. One study found this compound to be at least as effective as pentazocine for pain relief after hip replacement surgery. [] In another study, this compound was found to be as effective as diclofenac sodium in treating postoperative pain in orthopaedic patients. []

Q13: What analytical methods are commonly employed for the quantification of this compound in biological samples?

A: High-performance liquid chromatography (HPLC) with various detection methods, such as UV detection and fluorescence detection, is commonly used for the quantification of this compound in biological samples. [, , , , , , ]

Q14: Are there any spectrophotometric methods available for the determination of this compound?

A: Yes, spectrophotometric methods, including Vierordt's method, first-derivative spectroscopy, and second-order derivative spectrophotometry, have been developed and validated for the estimation of this compound in pharmaceutical formulations. [, ]

Q15: How does the dissolution profile of this compound capsules compare to that of imported products?

A: A study comparing the dissolution curves of this compound capsules with imported products found the similarity factors (f2) to be over 60 under various conditions, indicating good comparability in dissolution profiles. []

Q16: What strategies have been explored to achieve sustained release of this compound from tablet formulations?

A: Several studies have investigated the use of hydrophilic polymers, such as sodium alginate, sodium carboxymethylcellulose, and Carbopol 934P, as release-retarding agents to achieve sustained release of this compound from matrix tablets. [, ]

Q17: Does this compound exhibit polymorphism, and if so, what is its significance?

A: Yes, this compound exhibits polymorphism. Researchers have identified and characterized several new polymorphic forms of the drug (C, F, G, and H) obtained through specific solvent treatments. [] These novel polymorphs offer potential advantages in terms of improved physicochemical properties, such as stability, solubility, and bioavailability. [, ]

Q18: Are there any specific safety concerns regarding the use of this compound in patients with liver disease?

A: Caution should be exercised when using this compound in patients with liver disease, particularly cirrhosis. Studies have shown that while some patients with liver disease tolerate the drug well, others, particularly those with cirrhosis, may experience a worsening of hepatic encephalopathy. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(p-Methyl-alpha-phenylbenzyl)oxy]ethyl(dimethyl)ammonium chloride](/img/structure/B195869.png)

![7-Fluoro-4-methyl-3,4-dihydro-1H-benzo[E][1,4]diazepine-2,5-dione](/img/structure/B195916.png)